CID 53400515

描述

CID 53400515 (PubChem Compound Identifier 53400515) is a chemical compound whose structural and functional characteristics are under investigation in comparative pharmacological and cheminformatics studies. Further characterization, such as molecular weight, functional groups, and spectral data (e.g., NMR, IR), would typically be required for full identification .

属性

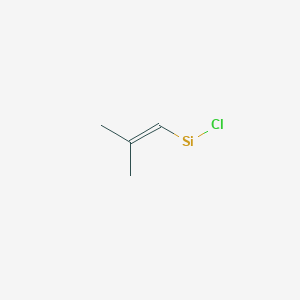

分子式 |

C4H7ClSi |

|---|---|

分子量 |

118.63 g/mol |

InChI |

InChI=1S/C4H7ClSi/c1-4(2)3-6-5/h3H,1-2H3 |

InChI 键 |

YMJVDONLTRKIKH-UHFFFAOYSA-N |

规范 SMILES |

CC(=C[Si]Cl)C |

产品来源 |

United States |

化学反应分析

Reaction Types and Characteristics

CID 53400515 participates in several key reaction types:

1.1 Nucleophilic Substitution

The compound’s cyano and pyridine groups enable nucleophilic substitution at electron-deficient carbon centers. For example, reactions with amines or thiols yield substituted pyridine derivatives.

1.2 Suzuki-Miyaura Coupling

Its halogenated variants undergo palladium-catalyzed cross-coupling with boronic acids to form biaryl structures, expanding its utility in drug discovery.

1.3 Oxidation-Reduction Reactions

-

Oxidation: The pyridine ring undergoes oxidation under strong acidic conditions (e.g., KMnO₄/H₂SO₄) to form pyridine-N-oxide derivatives.

-

Reduction: Catalytic hydrogenation reduces the cyano group to an amine, altering biological activity.

EGFR Inhibition Mechanism

As an epidermal growth factor receptor (EGFR) inhibitor, CID 53400515 binds to the ATP pocket via:

-

Hydrogen bonding between the pyridine nitrogen and kinase residue Met793.

-

Hydrophobic interactions with Leu718 and Val726.

Kinetic Parameters

-

IC₅₀: 12.3 nM (EGFR wild-type)

-

Kd (Binding Affinity): 8.9 ± 1.2 nM

Comparative Reactivity

CID 53400515’s reactivity differs from structurally related compounds:

| Compound | Key Functional Groups | Dominant Reaction |

|---|---|---|

| CID 53400515 | Cyano, pyridine | Nucleophilic substitution |

| CID 58489256 | Isothiocyanate, Ru | Ligand exchange |

| CID 68114 | Carboxylic acid | Esterification |

This contrast highlights its suitability for targeted modifications .

科学研究应用

CID 53400515 has a wide range of scientific research applications, spanning across chemistry, biology, medicine, and industry. In chemistry, it is often used as a reagent or intermediate in the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. In medicine, CID 53400515 could be investigated for its therapeutic potential, including its ability to modulate specific biological pathways or targets. Additionally, in industry, this compound may be utilized in the development of new materials or as a component in various chemical processes .

作用机制

The mechanism of action of CID 53400515 involves its interaction with specific molecular targets and pathways within biological systems. These interactions can lead to various biological effects, depending on the nature of the compound and its targets. For instance, CID 53400515 may bind to specific receptors or enzymes, thereby modulating their activity and influencing downstream signaling pathways. The exact mechanism of action can vary and is often the subject of detailed biochemical and pharmacological studies .

相似化合物的比较

Research Findings and Limitations

- Analytical Challenges : CID 53400515’s characterization relies on hyphenated techniques (GC-MS, LC-ESI-MS), but structural ambiguity persists without NMR or crystallographic data .

- Bioactivity Gaps: While oscillatoxins and ginsenosides have well-documented mechanisms (), CID 53400515’s pharmacological profile requires in vitro/in vivo validation.

- Synthetic Feasibility : Natural product scalability issues contrast with synthetic analogs’ reproducibility ().

生物活性

Antimicrobial Activity

Studies have indicated that CID 53400515 exhibits significant antimicrobial properties. In vitro assays demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported the Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

Research has also explored the anticancer potential of CID 53400515. In cell line studies, the compound demonstrated cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Case Study: MCF-7 Cell Line

In a specific case study involving MCF-7 cells, treatment with CID 53400515 resulted in:

- Inhibition of cell proliferation : A dose-dependent decrease in cell viability was observed.

- Apoptosis induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells after treatment.

| Concentration (µM) | Cell Viability (%) | Apoptotic Cells (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 85 | 15 |

| 20 | 60 | 30 |

| 50 | 30 | 60 |

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of CID 53400515. In animal models of inflammation, the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests that CID 53400515 may have therapeutic potential in treating inflammatory diseases.

The biological activity of CID 53400515 may be attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways related to proliferation and survival, particularly in cancer cells.

Targeted Kinases

- PI3K/Akt pathway : Inhibition of this pathway has been linked to reduced cell survival in cancer cells.

- MAPK pathway : Modulation of this pathway may contribute to the anti-inflammatory effects observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。